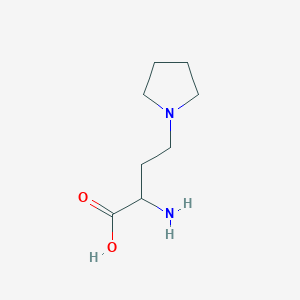
2-Amino-4-(pyrrolidin-1-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(pyrrolidin-1-YL)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a pyrrolidine ring makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid typically involves the reaction of 4-chlorobutyric acid with pyrrolidine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often employed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-4-(pyrrolidin-1-YL)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-4-(pyrrolidin-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Another compound with a similar structure but different functional groups.
Uniqueness: 2-Amino-4-(pyrrolidin-1-YL)butanoic acid is unique due to the combination of its amino group and pyrrolidine ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-amino-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)3-6-10-4-1-2-5-10/h7H,1-6,9H2,(H,11,12) |
InChI 键 |
KHMINASOVGHESH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B8732530.png)
![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)
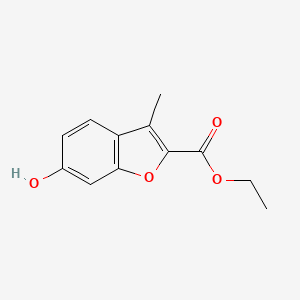
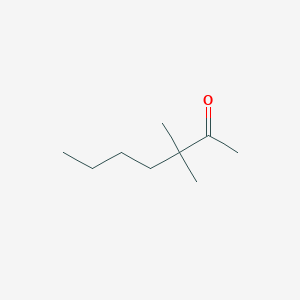

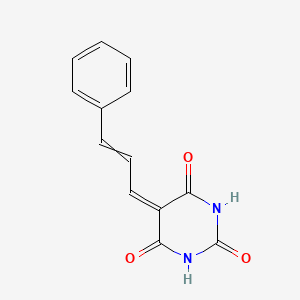
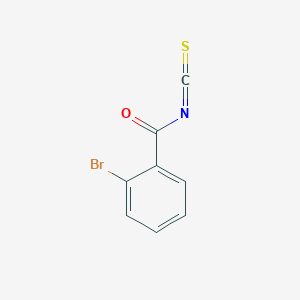

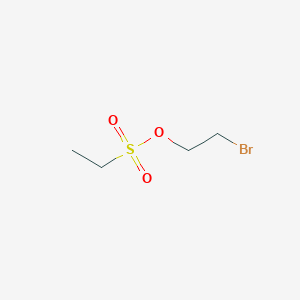
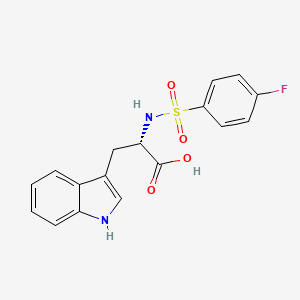
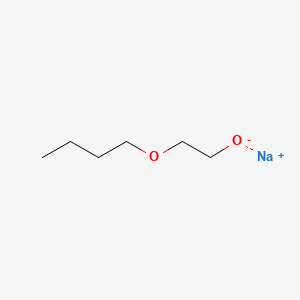
![6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B8732598.png)


